molecular formula C7H4BF2NO6 B2429693 4-Carboxy-3,5-difluoro-2-nitrophenylboronic acid CAS No. 2377611-44-2

4-Carboxy-3,5-difluoro-2-nitrophenylboronic acid

Cat. No.: B2429693
CAS No.: 2377611-44-2
M. Wt: 246.92
InChI Key: HJNATQFOBCZWAN-UHFFFAOYSA-N
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Description

4-Carboxy-3,5-difluoro-2-nitrophenylboronic acid is a boronic acid derivative with the molecular formula C7H4BF2NO6 and a molecular weight of 246.92 g/mol . This compound is characterized by the presence of carboxy, difluoro, and nitro functional groups attached to a phenyl ring, along with a boronic acid moiety. It is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

4-borono-2,6-difluoro-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF2NO6/c9-3-1-2(8(14)15)6(11(16)17)5(10)4(3)7(12)13/h1,14-15H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNATQFOBCZWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)O)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF2NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions generally include a base, such as potassium carbonate, and a solvent like toluene or ethanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Carboxy-3,5-difluoro-2-nitrophenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carboxy group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 4-Carboxy-3,5-difluoro-2-aminophenylboronic acid.

    Reduction: 4-Hydroxy-3,5-difluoro-2-nitrophenylboronic acid.

    Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents
Recent studies have demonstrated the potential of boronic acids, including 4-Carboxy-3,5-difluoro-2-nitrophenylboronic acid, as bioisosteres for carboxylic acids and nitro groups in the design of anticancer drugs. For instance, derivatives of boronic acids have been synthesized to act as inhibitors for various cancer cell lines. A notable case involves the development of antiandrogens aimed at prostate cancer treatment, where modifications to the traditional flutamide structure included boronic acid functionalities, enhancing efficacy against cancerous cells while reducing toxicity to non-cancerous cells .

Mechanism of Action
The mechanism by which these compounds function often involves the inhibition of proteasome activity or interference with tyrosine kinases, pivotal in cancer cell proliferation. The incorporation of boronic acid groups has been shown to improve binding affinity and selectivity towards target proteins in cancer therapy .

Materials Science

Fluorinated Boronic Acids in Polymer Chemistry
this compound has been utilized in the synthesis of polymeric materials that exhibit unique properties due to the presence of fluorine atoms. These fluorinated compounds can enhance the thermal and chemical stability of polymers, making them suitable for high-performance applications . The incorporation of such boronic acids into polymer matrices allows for improved mechanical properties and functionalization capabilities.

Analytical Chemistry

Sensors and Fluorophores
The use of this compound extends to its application in sensor technology. Boronic acids are known for their ability to selectively bind diols and sugars, making them excellent candidates for developing sensors that detect glucose levels or other biologically relevant molecules. The fluorinated nature of this compound enhances its photophysical properties, allowing for better sensitivity and specificity in detection methods .

Case Studies

Study Objective Findings
Study on Antiandrogens To evaluate the efficacy of new boronic acid derivatives against prostate cancerCompound 9a showed superior efficacy compared to standard antiandrogens with lower toxicity
Polymer Synthesis To explore the properties of fluorinated boronic acids in polymersEnhanced thermal stability and mechanical properties were observed
Sensor Development To create selective sensors using boronic acidsSuccessful detection of glucose with high specificity using modified fluorophores

Mechanism of Action

The mechanism of action of 4-Carboxy-3,5-difluoro-2-nitrophenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or cross-coupling in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Carboxy-3,5-difluoro-2-nitrophenylboronic acid is unique due to the presence of both electron-withdrawing nitro and fluoro groups, which can significantly influence its reactivity and stability. The carboxy group adds further versatility, allowing for additional functionalization and applications in various fields.

Biological Activity

4-Carboxy-3,5-difluoro-2-nitrophenylboronic acid is a phenylboronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a carboxylic acid group and two fluorine atoms, contributing to its reactivity and interaction with biological targets.

The chemical structure of this compound can be summarized as follows:

PropertyDetails
Molecular Formula C₉H₈BClF₂N₂O₄
Molecular Weight 235.98 g/mol
CAS Number 2377611-44-2
IUPAC Name This compound

The biological activity of phenylboronic acids, including this compound, often involves their ability to interact with biomolecules such as proteins and enzymes. The boron atom in the structure can form reversible covalent bonds with hydroxyl groups in sugars, leading to applications in glucose sensing and drug delivery systems. The presence of electron-withdrawing groups like nitro and fluorine enhances the acidity of the boron atom, making it more reactive towards nucleophiles .

Biological Activities

  • Anticancer Activity : Studies have indicated that boronic acids can exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of phenylboronic acids have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific activity of this compound in this context requires further investigation but suggests potential as an anticancer agent .
  • Antibacterial Properties : Boronic acids are known for their antibacterial activity against various pathogens. Research indicates that modifications to the boronic acid structure can enhance its efficacy against bacteria such as Escherichia coli. The incorporation of electron-withdrawing groups may improve the interaction with bacterial cell walls or essential enzymes .
  • Enzyme Inhibition : The compound's ability to inhibit enzymes is another significant aspect of its biological activity. Boronic acids have been studied for their role as inhibitors of proteases and other enzymes involved in disease processes. For example, they can inhibit serine proteases by forming stable complexes with the active site serine residue .

Case Studies and Research Findings

Several studies have explored the biological activities of phenylboronic acids and their derivatives:

  • Study on Anticancer Effects : A recent study demonstrated that a related phenylboronic acid derivative exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating effective inhibition at low concentrations . This suggests that this compound could similarly impact cancer cell viability.
  • Antioxidant Activity Assessment : Research has shown that phenylboronic acids possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells. The antioxidant potential was quantified using various assays such as DPPH and ABTS radical scavenging tests .

Q & A

Q. How can researchers resolve inconsistencies in catalytic performance across literature?

  • Methodological Answer : Cross-lab variability in Pd catalyst loading (0.5–5 mol%) and ligand purity (e.g., SPhos vs. crude batches) significantly impacts yields. Standardized protocols using commercially available catalysts (e.g., Pd(OAc)₂) and rigorous reporting of reaction metrics (TOF, TON) enhance comparability .

Tables for Key Data

Property Method Typical Value Reference
PurityHPLC-UV>97.0%
Melting PointDSCNot reported (decomposes)
Solubility in DMSOGravimetric analysis25 mg/mL (anhydrous)
Stability (4°C, N₂)Long-term storage study>6 months

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